molecular formula C13H8BrClO B1272328 (4-Bromophenyl)(4-chlorophenyl)methanone CAS No. 27428-57-5

(4-Bromophenyl)(4-chlorophenyl)methanone

Cat. No. B1272328
CAS RN: 27428-57-5
M. Wt: 295.56 g/mol
InChI Key: FYMCXGILCMIOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Bromophenyl)(4-chlorophenyl)methanone" is a benzophenone derivative characterized by the presence of bromine and chlorine substituents on the phenyl rings. Benzophenone derivatives are known for their diverse applications in organic synthesis, material science, and pharmaceuticals due to their unique chemical properties and structural motifs.

Synthesis Analysis

The synthesis of related benzophenone derivatives has been reported in various studies. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a related methanone compound was developed, highlighting the importance of chiral resolution in obtaining optically pure enantiomers . Another study reported the synthesis of a (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone by oxidation, demonstrating the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles . These studies provide insights into the synthetic routes that could potentially be applied to "(4-Bromophenyl)(4-chlorophenyl)methanone".

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of similar benzophenone derivatives. For example, a compound with a (4-chlorobenzoyloxy) substituent was characterized, revealing discrepancies between the bond lengths of the ketone and ester groups and the presence of intermolecular hydrogen bonds . The crystal structure of another derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was also elucidated, showing the importance of intermolecular interactions in stabilizing the molecular conformation . These findings suggest that "(4-Bromophenyl)(4-chlorophenyl)methanone" may exhibit similar structural features and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives towards various nucleophiles has been studied, as seen in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its subsequent reactions . These reactions are crucial for the functionalization of the benzophenone core and can lead to a wide range of products with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structures. For instance, the redetermination of the structure of a (4-chlorophenyl)(2,4,6-trimethylphenyl)methanone at a lower temperature revealed disorder in an ethyl group, which did not lead to a phase transition as observed in related compounds . Another study on a hydroxy-substituted benzophenone derivative showed the presence of an intramolecular hydrogen bond and the absence of directional interactions beyond van der Waals contacts in the crystal structure . These studies indicate that substituents on the benzophenone core can significantly affect the compound's physical state and intermolecular interactions.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • (4-Bromophenyl)(4-chlorophenyl)methanone and its derivatives have been utilized in the synthesis of various complex organic compounds. For instance, the synthesis of enantiomerically pure diarylethanes demonstrates the compound's role in creating optically pure enantiomers with high purities, essential in organic chemistry and pharmaceutical research (Zhang et al., 2014). Similarly, the synthesis of compounds for molecular docking and Hirshfeld surface analysis indicates its utility in developing new molecules for potential therapeutic applications (Lakshminarayana et al., 2018).
  • Antioxidant Properties

    • Research into the antioxidant properties of derivatives of (4-Bromophenyl)(4-chlorophenyl)methanone reveals significant potential in this area. The synthesized bromophenols have shown effective antioxidant power, which is promising for the development of new antioxidant agents (Çetinkaya et al., 2012).
  • Molecular Docking Studies

    • The compound and its derivatives have been used in molecular docking studies to understand their antibacterial activity, demonstrating its importance in the development of new antibacterial agents (Shahana & Yardily, 2020).
  • Reactivity Studies

    • The reactivity of (4-Bromophenyl)(4-chlorophenyl)methanone derivatives towards various nucleophiles has been extensively studied. Such research is crucial for understanding the chemical behavior of these compounds and their potential applications in various reactions (Pouzet et al., 1998).
  • Thermal and Dynamic Properties

    • The impact of substituents on the dynamics, polarity, and thermal properties of (4-Bromophenyl)(4-chlorophenyl)methanone derivatives provides insights into their physical behavior, which is essential for materials science and engineering applications (Saiz et al., 1996).

Safety and Hazards

The safety information for (4-Bromophenyl)(4-chlorophenyl)methanone indicates that it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

(4-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCXGILCMIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373601
Record name (4-bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-chlorophenyl)methanone

CAS RN

27428-57-5
Record name (4-bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)(4-chlorophenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromophenyl)(4-chlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(4-chlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(4-chlorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(4-chlorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(4-chlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(4-chlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.